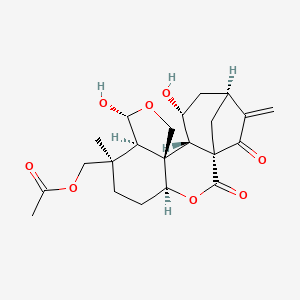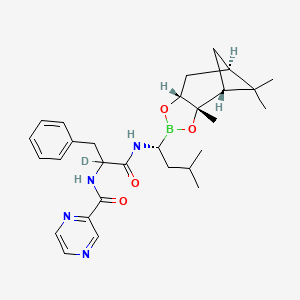
Betulin palmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Betulin palmitate is a type of compound known as triterpenoids . It is derived from the barks of Betula alba L . The molecular formula of Betulin palmitate is C46H80O3 .
Synthesis Analysis
The synthesis of Betulin palmitate involves a technique based on two steps: Jones oxidation of the C3 and C28 hydroxyls and then reduction of the resulting compound, C28 betulonic acid, by sodium borohydride .Molecular Structure Analysis
The structural features of Betulin palmitate cause not only high lability but also the theoretically possible existence of optical isomers and epimers as well as the ability to isomerize .Chemical Reactions Analysis
The chemical reactions associated with Betulin palmitate involve Jones oxidation of the C3 and C28 hydroxyls and then reduction of the resulting compound, C28 betulonic acid, by sodium borohydride .Physical And Chemical Properties Analysis
Betulin palmitate is a powder . The properties of Betulin palmitate, which are determined by the structural features of this class of compounds and their tendency to form dimers, polymorphism, and isomerization, are considered .Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems
Betulin and its derivatives have been used in drug delivery systems due to their wide range of pharmacological activities, including anticancer, antioxidant, and antimicrobial properties . These systems have emerged as a promising solution to overcome the barriers faced in the clinical application of natural products .
Anticancer Properties
Betulinic acid, a derivative of betulin, has been linked to the induction of the intrinsic pathway of apoptosis . This process occurs with the sparing of non-cancer cells, and the induction of apoptosis can occur under conditions in which standard therapies fail . Therefore, both substances seem promising as experimental anti-cancer drugs .
Anti-inflammatory Properties
Betulin and its derivatives have shown potential as anti-inflammatory agents . They may exert therapeutic effects by targeting the modified membranes, owing to the high affinity of betulinic acid to the lipid monolayers present on the membranes .
Antioxidant Properties
Betulin and its derivatives have demonstrated antioxidant properties . These properties make them promising candidates for the development of new therapeutic therapies with improved effectiveness, biocompatibility, reduced side effects, and low cost of production .
Antimicrobial Properties
Betulin and its derivatives have also shown antimicrobial properties . This makes them potential candidates for the development of new antimicrobial therapies .
Cardioprotective Effects
Betulin has been found to inhibit SREBP activation by significantly decreasing endoplasmic reticulum stress markers in murine H9c2 cardiomyoblast cells . This markedly improves cardiac morphological characteristics and alleviates pathological cardiac conditions .
Safety and Hazards
Zukünftige Richtungen
The role of environmental signals to induce epigenetic changes that result in Betulin palmitate production is being explored. This could help develop resilient plants to combat ongoing climate change and enhance secondary metabolite production . Also, the biotechnological synthesis of Betulin palmitate in engineered yeasts has been developed .
Wirkmechanismus
Target of Action
Betulin palmitate, a derivative of betulin, primarily targets cancer cells . It has been found to have potent anticancer effects through different mechanisms . The specific targets of betulin palmitate within these cells are still a subject of ongoing research .
Mode of Action
Betulin palmitate interacts with its targets primarily through the induction of apoptosis and autophagy . It also exhibits antiangiogenesis properties, inhibits invasion and migration of cancer cells, and can cause cell cycle arrest . Furthermore, it has been linked to the reversal of multidrug resistance, which is a significant challenge in cancer treatment .
Biochemical Pathways
Betulin palmitate affects multiple cancer-related signaling pathways. These include triggering apoptosis, inhibiting nuclear factor B signaling pathways, regulating the cell cycle, and the angiogenic pathway . It also prevents the invasion and metastasis of cancer cells .
Pharmacokinetics
The pharmacokinetics of betulin palmitate, like other triterpenes, is influenced by its hydrophobicity, low solubility, and poor bioavailability . To overcome these challenges, new derivatives of betulin have been synthesized, and drug delivery systems have been developed . .
Result of Action
The result of betulin palmitate’s action at the molecular and cellular level is the inhibition of cancer cell growth and proliferation . This is achieved through the induction of apoptosis, disruption of cell cycle progression, and inhibition of cell migration and invasion .
Action Environment
The action of betulin palmitate can be influenced by environmental factors. For instance, climate-dependent methylation has been found to regulate the expression of downstream genes involved in betulin biosynthesis . This suggests that environmental signals can induce epigenetic changes that result in betulin production, potentially helping to develop resilient plants to combat ongoing climate change and enhance secondary metabolite production .
Eigenschaften
| { "Design of the Synthesis Pathway": "Betulin palmitate can be synthesized by the esterification of betulin with palmitic acid.", "Starting Materials": [ "Betulin", "Palmitic acid", "Methanol", "Sulfuric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Betulin is dissolved in methanol and sulfuric acid is added to the solution.", "The mixture is heated under reflux for several hours to convert betulin to betulinic acid.", "The reaction mixture is cooled and neutralized with sodium hydroxide.", "Palmitic acid is added to the betulinic acid solution and the mixture is heated under reflux for several hours to form betulin palmitate.", "The reaction mixture is cooled and the betulin palmitate is extracted with chloroform.", "The chloroform extract is washed with water and dried over anhydrous sodium sulfate.", "The solvent is evaporated under reduced pressure to obtain betulin palmitate as a white solid." ] } | |
CAS-Nummer |
582315-55-7 |
Produktname |
Betulin palmitate |
Molekularformel |
C46H80O3 |
Molekulargewicht |
681.143 |
Aussehen |
Oil |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(8R,10R,13S)-13-methyl-6-methylidene-10-(trideuteriomethyl)-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B1150734.png)
